N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)
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Overview
Description
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitrosoacetamide): is an organic compound characterized by the presence of two nitrosoacetamide groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitrosoacetamide) typically involves the reaction of 4,4’-diamino-1,1’-biphenyl with nitrosoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4,4’-diamino-1,1’-biphenyl in a suitable solvent such as ethanol.
- Adding nitrosoacetic acid to the solution.
- Stirring the mixture at a specific temperature, usually around 50-60°C, for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitrosoacetamide) can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amine groups.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.
Major Products:
Oxidation: Formation of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitroacetamide).
Reduction: Formation of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-aminoacetamide).
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitrosoacetamide) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitrosoacetamide) involves its interaction with biological molecules. The nitroso groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine: Known for its use in organic electronics.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Widely used as a host material in OLEDs.
N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine: Another compound used in organic electronics.
Uniqueness: N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(N-nitrosoacetamide) is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other biphenyl derivatives that are primarily used for their electronic properties.
Properties
CAS No. |
61444-52-8 |
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Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-[4-[4-[acetyl(nitroso)amino]phenyl]phenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C16H14N4O4/c1-11(21)19(17-23)15-7-3-13(4-8-15)14-5-9-16(10-6-14)20(18-24)12(2)22/h3-10H,1-2H3 |
InChI Key |
MZNGXQJSIPDGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)N=O)N=O |
Origin of Product |
United States |
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